REACTION_CXSMILES
|
C(O)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7]C)[CH:5]=1.[C:15]([O-])([O-])=O.[K+].[K+].N1C=CN=C1>CN(C)C=O>[CH:3]([C:4]1[CH:5]=[C:6]([OH:7])[C:9]([O:10][CH3:15])=[CH:11][CH:12]=1)=[CH2:2] |f:1.2.3|
|
Name
|
|
Quantity
|
0.0083 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a loose funnel at the top
|
Type
|
CUSTOM
|
Details
|
placed inside the microwave oven over an ice bath
|
Type
|
CUSTOM
|
Details
|
irradiated for 30 minutes in parts
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, it
|
Type
|
CUSTOM
|
Details
|
purified as in example V
|
Type
|
CUSTOM
|
Details
|
provided sweet
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C=1C=C(C(=CC1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |